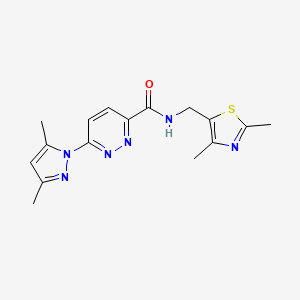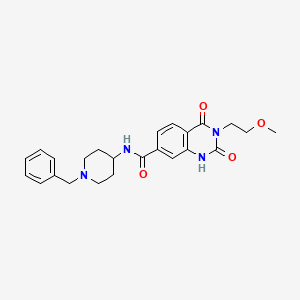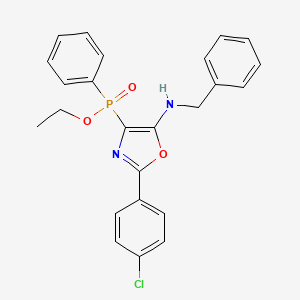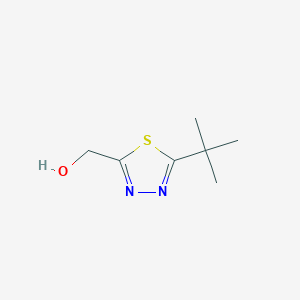
3-amino-N-(2-chlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(2-chlorophenyl)benzamide is a chemical compound with the molecular formula C13H11ClN2O . It has a molecular weight of 246.7 .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives, which are structurally similar to this compound, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N’-dimethylformamide solution at 60 °C . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with an amino group at the 3-position and a chlorophenyl group attached to the nitrogen atom . The FT-IR spectrum shows characteristic peaks for N–H, C–H, C=O, and C–C bonds .Wissenschaftliche Forschungsanwendungen
Light-Induced Antibacterial and UV-Protective Properties
A study by Gao et al. (2017) explored the modification of polyamide 56 (PA 56) biomaterials with anthraquinone and benzophenone derivatives, including compounds related to 3-amino-N-(2-chlorophenyl)benzamide. The modifications endowed PA 56 fabrics with excellent ultraviolet (UV) protective properties and significant antimicrobial activities against E. coli and S. aureus, showcasing potential uses in medical textiles and biological materials (Gao et al., 2017).
Cytotoxic Activity Against Cancer Cell Lines
El Gaafary et al. (2021) synthesized a compound structurally similar to this compound, evaluating its cytotoxic activities against various human cancer cell lines. The compound demonstrated promising activities, suggesting potential applications in developing new anticancer agents (El Gaafary et al., 2021).
Graft Polymerization for Antibacterial Textiles
Hong et al. (2009) investigated the use of benzophenone for graft polymerization on cotton fabrics, leading to the creation of materials with excellent antibacterial properties. This study illustrates how derivatives of this compound can be applied in textile engineering to develop antibacterial fabrics (Hong et al., 2009).
Green Synthesis of N-Alkyl Benzamide Derivatives
Sabbaghan and Hossaini (2012) reported on the synthesis of N-alkyl benzamide derivatives, showcasing a green chemistry approach that could be relevant for creating environmentally friendly processes for synthesizing compounds akin to this compound (Sabbaghan & Hossaini, 2012).
Colorimetric Sensing of Fluoride Anions
Younes et al. (2020) developed benzamide derivatives that exhibit a significant color transition in the presence of fluoride anions, demonstrating the potential of this compound-related compounds in developing sensory technologies for environmental monitoring (Younes et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDMNORWRJGVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B2745288.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)


![N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl)a cetamide](/img/structure/B2745295.png)
![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)
![2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2745297.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2745299.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2745300.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2745304.png)